
2-Hydrazinyl-1-piperazin-1-ylethanone
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Overview
Description
2-Hydrazinyl-1-piperazin-1-ylethanone is a compound that features a piperazine ring substituted with a hydrazine group and an ethanone moiety. Piperazine derivatives are widely recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1-piperazin-1-ylethanone typically involves the reaction of piperazine with hydrazine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control . Another approach involves the reaction of piperazine with hydrazine hydrate in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of continuous flow reactors and eco-friendly solvents can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-1-piperazin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Hydrazinyl-1-piperazin-1-ylethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1-piperazin-1-ylethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with GABA receptors, leading to the modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperazine: Used in the preparation of pharmaceutical compounds and as an intermediate in the manufacture of polyurethane catalysts.
2-(Piperazin-1-yl)ethan-1-ol: Employed in the synthesis of triethylenediamine and as a corrosion inhibitor.
Uniqueness: 2-Hydrazinyl-1-piperazin-1-ylethanone stands out due to its unique combination of a hydrazine group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in medicinal chemistry and industrial processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydrazinyl-1-piperazin-1-ylethanone?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the piperazine backbone via nucleophilic substitution or condensation reactions under controlled pH and temperature.
- Step 2 : Introduction of the hydrazinyl group using hydrazine derivatives, often requiring anhydrous conditions to avoid side reactions.
- Step 3 : Purification via column chromatography or recrystallization.
Key Analytical Methods :
- Monitor reaction progress using HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation of intermediates .
- For final compound validation, high-resolution mass spectrometry (HRMS) is recommended to confirm molecular weight .
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the gold standard:
- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ the SHELX suite (e.g., SHELXL for refinement) to solve the structure. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle calculations .
- Validation : Cross-check with CIF files and deposition in the Cambridge Structural Database (CSD) for reproducibility .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the hydrazinyl group’s NH protons appear as broad singlets near δ 6.5–7.0 ppm in DMSO-d₆ .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- UV-Vis : Assess electronic transitions for applications in photochemical studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
Methodological Strategies :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .
Q. How to resolve contradictions in crystallographic and spectroscopic data?
Case Study : If NMR suggests a planar hydrazinyl group but X-ray shows a twisted conformation:
- Step 1 : Verify sample purity (>95% by HPLC) to rule out impurities skewing NMR data .
- Step 2 : Perform DFT calculations (e.g., Gaussian 16) to model ground-state vs. crystal-packing effects.
- Step 3 : Use variable-temperature NMR to assess conformational flexibility in solution .
Resolution : Crystallographic data often reflects solid-state packing, while NMR captures dynamic solution behavior. Cross-validation with computational models bridges this gap .
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT₃) or kinases. Focus on piperazine’s role in hydrogen-bond networks .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the hydrazinyl moiety) with activity trends .
Q. How to design stability studies for this compound under varying storage conditions?
Protocol :
- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months.
- Analytical Endpoints :
- Light Sensitivity : Use amber vials and assess UV-induced degradation via LC-MS .
Key Finding : Piperazine derivatives often show hygroscopicity; desiccants and inert atmospheres (N₂) improve shelf life .
Properties
Molecular Formula |
C6H14N4O |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-hydrazinyl-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H14N4O/c7-9-5-6(11)10-3-1-8-2-4-10/h8-9H,1-5,7H2 |
InChI Key |
VYEMHDDCCMOLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CNN |
Origin of Product |
United States |
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